Glutaraldehyde bis(2,4-dinitrophenylhydrazone)
Description
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is a chemical compound with the molecular formula C17H16N8O8 and a molecular weight of 460.36 g/mol . It is primarily used as an analytical standard for environmental analysis . The compound is characterized by its orange-brown color and a melting point of 196-197°C .
Properties
CAS No. |
5085-07-4 |
|---|---|
Molecular Formula |
C17H16N8O8 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[(Z)-[(5Z)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N8O8/c26-22(27)12-4-6-14(16(10-12)24(30)31)20-18-8-2-1-3-9-19-21-15-7-5-13(23(28)29)11-17(15)25(32)33/h4-11,20-21H,1-3H2/b18-8-,19-9- |
InChI Key |
QAUJHIMXYLFORD-LVTUVZGMSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C\CCC/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Glutaraldehyde bis(2,4-dinitrophenylhydrazone) typically involves the reaction of glutaraldehyde with 2,4-dinitrophenylhydrazine. This reaction forms a hydrazone derivative, which is a quaternary bis-derivative . The reaction conditions often include the use of catalytic amounts of acid to accelerate the amination reaction, which can be completed within 10 minutes in the presence of 100 mmol/L phosphoric acid . Industrial production methods may vary, but the fundamental synthetic route remains consistent.
Chemical Reactions Analysis
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) undergoes several types of chemical reactions, including:
Substitution: The hydrazone group can participate in substitution reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common reagents used in these reactions include phosphoric acid and 2-picoline borane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) has several scientific research applications, including:
Environmental Analysis: It is used as an analytical standard for detecting and quantifying glutaraldehyde in environmental samples.
Biology and Medicine: While specific applications in biology and medicine are less documented, hydrazone derivatives are generally known for their potential use in drug development and biochemical assays.
Mechanism of Action
The mechanism of action of Glutaraldehyde bis(2,4-dinitrophenylhydrazone) involves its ability to form stable hydrazone derivatives with aldehydes and ketones. This stability is due to the formation of C=N double bonds, which can be further reduced to C-N single bonds under specific conditions . The molecular targets and pathways involved in its action are primarily related to its reactivity with carbonyl compounds.
Comparison with Similar Compounds
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) can be compared with other similar compounds, such as:
Formaldehyde-2,4-dinitrophenylhydrazone: Similar in structure but derived from formaldehyde instead of glutaraldehyde.
Acetone-2,4-dinitrophenylhydrazone: Derived from acetone and used for similar analytical purposes.
Cyclohexanone-2,4-dinitrophenylhydrazone: Another hydrazone derivative used in chemical analysis.
The uniqueness of Glutaraldehyde bis(2,4-dinitrophenylhydrazone) lies in its specific reactivity with glutaraldehyde, making it particularly useful for environmental and analytical chemistry applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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